4-Aminoantipyrine

Catalog No.
S518814
CAS No.
83-07-8
M.F
C11H13N3O
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminoantipyrine

CAS Number

83-07-8

Product Name

4-Aminoantipyrine

IUPAC Name

4-amino-1,5-dimethyl-2-phenylpyrazol-3-one

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3

InChI Key

RLFWWDJHLFCNIJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
IN PRESENCE OF WATER, READILY ATTACKED BY MILD OXIDIZING AGENTS; ADDITION OF SODIUM BENZOATE TO WATER INCR SOLUBILITY
1 G SOL IN 1.5 ML ALC, 12 ML BENZENE, 1 ML CHLOROFORM, 13 ML ETHER, 18 ML WATER
SOL IN PETROLEUM ETHER
2.25e+01 g/L

Synonyms

4 Amino 1,5 Dimethyl 2 Phenyl 3H Pyrazolone, 4 Aminoantipyrine, 4 Aminophenazone, 4-Amino-1,5-Dimethyl-2-Phenyl-3H-Pyrazolone, 4-Aminoantipyrine, 4-Aminophenazone, Aminoantipyrine, Ampyrone

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N

Description

The exact mass of the compound 4-Aminoantipyrine is 203.1059 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60242. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Pyrazolones - Aminopyrine. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Nervous System -> Analgesics -> Pyrazolones -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.
  • Precursor for Drug Discovery

    The chemical structure of 4-Aminoantipyrine, specifically its pyrazolone ring, serves as a valuable starting point for the synthesis of new drugs. By modifying the molecule with various functional groups, researchers can create novel compounds with potential therapeutic applications. This strategy capitalizes on the existing pharmacological properties of the core structure while aiming to improve efficacy and reduce side effects. Studies have explored the development of 4-aminoantipyrine derivatives with anti-inflammatory, analgesic, antipyretic (fever-reducing), and even anti-cancer properties [, ].

  • Antimicrobial and Antiparasitic Potential

    Recent research suggests that 4-aminoantipyrine itself, and especially its derivatives, may possess interesting biological activities. Studies have investigated the potential of these compounds as antimicrobial agents against bacteria and fungi, as well as antiparasitic agents against Leishmania parasites. These findings are promising, particularly in the context of increasing antibiotic resistance, but further research is needed to determine the effectiveness and safety of these compounds for therapeutic use.

4-Aminoantipyrine, also known as 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one, is an organic compound with the molecular formula C₁₁H₁₃N₃O. It is a derivative of antipyrine and features a pyrazolone structure, characterized by the presence of an amino group at the para position. This compound has gained attention due to its diverse biological activities and applications in various fields, including pharmaceuticals and analytical chemistry.

. One notable reaction involves its use as a reagent in the detection of phenolic compounds. In this reaction, 4-aminoantipyrine reacts with phenols in the presence of an alkaline oxidant to form colored quinonoid products. This reaction is sensitive to various parameters, such as pH and temperature, and can yield products that are useful for analytical purposes .

Additionally, 4-aminoantipyrine can undergo condensation reactions to form derivatives with enhanced biological activities. For instance, it has been successfully utilized in three-component Betti reactions to synthesize new derivatives that exhibit anti-inflammatory and anthelmintic properties .

4-Aminoantipyrine exhibits a range of biological activities, notably analgesic and anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. Studies have demonstrated that derivatives of 4-aminoantipyrine possess significant anti-inflammatory activity comparable to standard drugs like Diclofenac . Furthermore, certain derivatives have been evaluated for their anthelmintic activity against parasites, indicating potential therapeutic applications in treating infections .

The synthesis of 4-aminoantipyrine can be achieved through various methods:

  • Condensation Reactions: A common method involves the condensation of hydrazine with acetylacetone followed by further reactions to obtain the final product.
  • Three-Component Betti Reaction: This method combines 4-aminoantipyrine with aromatic aldehydes and other reagents under specific conditions to yield derivatives with enhanced bioactivity .
  • Oxidative Coupling: In analytical applications, oxidative coupling reactions with phenolic compounds are employed to utilize 4-aminoantipyrine as a reagent for detecting phenols .

4-Aminoantipyrine finds applications across various domains:

  • Pharmaceuticals: Due to its analgesic and anti-inflammatory properties, it is used in the development of pain relief medications.
  • Analytical Chemistry: It serves as a reagent for detecting phenolic compounds in environmental samples and biological fluids .
  • Biochemical Research: Its derivatives are explored for potential therapeutic effects against various diseases due to their biological activity.

Studies involving 4-aminoantipyrine often focus on its interactions with other compounds. For example, its reactivity with phenolic compounds has been extensively explored to optimize conditions for analytical detection methods . Additionally, research into its derivatives has revealed interactions that enhance their pharmacological profiles, making them promising candidates for drug development .

Several compounds share structural similarities with 4-aminoantipyrine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
AntipyrinePyrazolone structure without amino groupPrimarily used as an analgesic; less reactive
4-MethylaminoantipyrineMethyl group at para positionExhibits similar biological activity but altered potency
1-Amino-2-pyrazoloneAmino group at different positionDifferent reactivity profile; less used in clinical settings
PhenylbutazoneExtended pyrazolone structureStronger anti-inflammatory effects but more side effects

While these compounds share a pyrazolone structure, 4-aminoantipyrine's unique amino substitution at the para position enhances its reactivity and biological activity compared to others.

The origins of 4-AAP trace back to the pioneering work of German chemists Ludwig Knorr and Friedrich Stolz in the 1880s. Knorr’s synthesis of pyrazolone derivatives via the condensation of phenylhydrazine with β-ketoesters laid the groundwork for antipyrine (phenazone), the first therapeutic pyrazolone introduced in 1887 as an antipyretic. Building on this, Stolz developed 4-AAP in 1893 under the trade name Pyramidon, positioning it as a metabolite of aminopyrine and a precursor to metamizole (Novalgin). Early clinical applications capitalized on its analgesic and anti-inflammatory properties, though safety concerns over agranulocytosis later limited its therapeutic use.

Industrial adoption surged in the mid-20th century, with 4-AAP becoming indispensable in biochemical assays. Its role in the Trinder reaction—a colorimetric method for detecting peroxides and phenols—cemented its status in clinical diagnostics. Today, 4-AAP remains a linchpin in enzymatic glucose and cholesterol assays, underscoring its enduring relevance.

Structural Characteristics and IUPAC Nomenclature

4-AAP belongs to the phenylpyrazole class, featuring a pyrazolone core (a five-membered lactam ring with two nitrogen atoms and a ketone group). Its IUPAC name, 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, reflects the substituents:

  • An amino group (-NH₂) at position 4
  • Methyl groups at positions 1 and 5
  • A phenyl ring at position 2.

Molecular Formula: C₁₁H₁₃N₃O
Molecular Weight: 203.25 g/mol.

The planar pyrazolone ring facilitates π-π stacking interactions, while the amino group serves as a nucleophilic site for Schiff base formation or metal coordination. This structural versatility enables 4-AAP to act as a ligand in coordination chemistry and a precursor for synthesizing antimicrobial and anti-inflammatory derivatives.

Physicochemical Properties

4-AAP exhibits distinct physical and chemical traits critical for its applications:

Physical State and Solubility

  • Appearance: Light yellow to brown crystalline powder.
  • Melting Point: 105–110°C.
  • Solubility:
    • Water: ~5.6 g/100 mL at 20°C.
    • Organic Solvents: Highly soluble in ethanol, chloroform, and benzene.

Stability and Reactivity

  • pH Sensitivity: Stable in neutral to slightly acidic conditions but hydrolyzes under strong alkaline or acidic conditions.
  • Light Sensitivity: Degrades upon prolonged exposure to UV light, necessitating storage in amber containers.

Spectroscopic Properties

  • UV-Vis Absorption: λₘₐₓ at 250 nm (ε = 9.33 mM⁻¹cm⁻¹ in water).
  • pKa: 4.94, reflecting the protonation of the amino group.

Table 1: Key Physicochemical Parameters of 4-AAP

PropertyValueSource
Molecular Weight203.25 g/mol
Melting Point105–110°C
Water Solubility (20°C)5.6 g/100 mL
Molar Extinction Coefficient9.33 mM⁻¹cm⁻¹ at 250 nm

Nitrosation-Reduction Processes

The most widely established synthetic pathway for 4-aminoantipyrine production involves a sequential nitrosation-reduction process starting from antipyrine as the primary substrate [1] [2] [3]. This traditional methodology has been extensively utilized in both laboratory and industrial settings due to its reliability and well-characterized reaction mechanism.

The fundamental process begins with the preparation of antipyrine-sulfuric acid solution, where antipyrine is mixed with 50% sulfuric acid to form a solution containing 38-40% antipyrine and 11-12% sulfuric acid [4] [3]. This premixing step is crucial as it forms the antipyrine-sulfate complex (AT-SO4), which enhances the subsequent nitrosation reaction efficiency.

The nitrosation phase involves the simultaneous flow of the antipyrine-sulfuric acid solution and sodium nitrite solution into a nitrosation reactor. Traditional conditions typically maintain reaction temperatures between 45-50°C with reaction times ranging from 30-60 minutes [4] [3]. The reaction progress is monitored using iodine powder starch test paper to determine the endpoint, ensuring complete conversion of antipyrine to nitrosoantipyrine.

Following nitrosation, the generated nitrosoantipyrine immediately flows into a reduction tank where it reacts with an aqueous solution of reducing agents, specifically ammonium bisulfite and ammonium sulfite [1] [4] [3]. The reduction process requires careful pH control between 5.4-5.8, with a reduction degree of approximately 15, measured as the number of milliliters of 0.1N iodine solution consumed per milliliter of reducing solution [3].

Recent optimization studies using response surface methodology combined with Box-Behnken design have significantly improved this traditional process [2] [5]. The optimized conditions achieved yields of 90.60% with purity reaching 75.19% under the following parameters: antipyrine/sulfuric acid molar ratio of 1.72, AT-SO4/sodium nitrite molar ratio of 0.84, reaction temperature of 17°C, and reaction time of 2 minutes [2] [5]. This represents a dramatic improvement over traditional methods, particularly in reaction time reduction and yield enhancement.

After reduction, the process continues with hydrolysis at elevated temperatures (100°C) for 3 hours, followed by neutralization with liquid ammonia to achieve pH 7-7.5 [3]. The final product separates as 4-aminoantipyrine oil with content above 80%, which is subsequently crystallized to obtain pure 4-aminoantipyrine [3].

Acid-Catalyzed Condensation Reactions

Acid-catalyzed condensation reactions represent an alternative synthetic approach that has gained attention for producing 4-aminoantipyrine derivatives and related compounds. These methodologies typically involve the condensation of 4-aminoantipyrine with various aldehydes or other electrophilic species under acidic conditions.

The Betti reaction exemplifies a successful acid-catalyzed approach, involving the three-component condensation of aromatic aldehydes, 4-aminoantipyrine, and 8-hydroxyquinoline in the presence of fluorite as a catalyst [6] [7] [8]. This reaction proceeds under mild conditions at room temperature for 10-15 minutes, achieving remarkable yields of 92-95% [6] [8]. The use of fluorite as a heterogeneous catalyst provides advantages in terms of easy separation and potential recyclability.

Schiff base formation through acid-catalyzed condensation represents another significant pathway. The reaction between 4-aminoantipyrine and various aromatic aldehydes in ethanol solvent produces Schiff base derivatives with excellent yields ranging from 85-95% [9] [10] [11]. These reactions typically require 2-3 hours at room temperature and demonstrate broad substrate scope with different substituted benzaldehydes.

The mechanism of acid-catalyzed condensation involves protonation of the carbonyl group, making it more electrophilic and facilitating nucleophilic attack by the amino group of 4-aminoantipyrine. The subsequent elimination of water leads to the formation of the desired condensation product. The mild reaction conditions and high yields make this approach particularly attractive for synthesizing 4-aminoantipyrine derivatives with potential biological activities.

Industrial-Scale Production Techniques

Industrial production of 4-aminoantipyrine has evolved significantly with the implementation of continuous production systems and advanced reactor designs. The traditional batch process has been largely replaced by more efficient continuous flow systems that offer better control over reaction parameters and improved product quality.

Continuous production systems for 4-aminoantipyrine typically employ specialized reactor configurations with precise flow control mechanisms [12] [13]. These systems feature multiple storage tanks for raw materials, including antipyrine solution, sulfuric acid, sodium nitrite solution, and reducing agents. The continuous flow arrangement allows for better heat management and more consistent product quality compared to batch processes.

The Chinese patent CN110526869B describes a comprehensive continuous production system that addresses the limitations of traditional batch methods [12]. This system incorporates advanced flow control technology with automated monitoring systems to maintain optimal reaction conditions throughout the production cycle. The continuous nature of the process reduces downtime and increases overall production efficiency.

Industrial-scale nitrosation reactors are designed with sophisticated temperature control systems to maintain the optimized reaction temperature of 17°C, which has been identified as crucial for maximizing yield and purity [2] [5]. These reactors feature continuous stirring mechanisms and real-time monitoring systems that track reaction progress through automated analytical techniques.

The reduction phase in industrial systems utilizes large-capacity reduction tanks with precise pH control systems. The continuous flow of nitrosoantipyrine from the nitrosation reactor to the reduction tank ensures immediate processing, minimizing decomposition and side reactions. Industrial systems typically achieve reduction degrees of 15 with pH control maintained between 5.4-5.8 through automated dosing systems [3] [12].

Downstream processing in industrial facilities includes continuous hydrolysis systems operating at 100°C, followed by neutralization using ammonia gas injection systems. The final separation and purification steps employ continuous crystallization techniques that produce high-purity 4-aminoantipyrine suitable for pharmaceutical applications.

Quality control in industrial production involves continuous monitoring of key parameters including yield, purity, color, and moisture content. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for real-time quality assessment [2] [5].

Green Chemistry Approaches in 4-Aminoantipyrine Synthesis

Green chemistry principles have been increasingly applied to 4-aminoantipyrine synthesis to reduce environmental impact and improve sustainability. These approaches focus on using environmentally benign solvents, reducing energy consumption, minimizing waste generation, and employing catalytic processes.

Microwave-assisted synthesis represents a significant advancement in green chemistry applications for 4-aminoantipyrine production [14] [15]. This technique utilizes microwave irradiation to accelerate chemical reactions, resulting in dramatic reductions in reaction time while maintaining or improving yields. Studies have shown that microwave-assisted synthesis of 4-aminoantipyrine derivatives can achieve yields of 85-95% with reaction times reduced by up to 75% compared to conventional heating methods [14].

The mechanism of microwave-assisted synthesis involves direct interaction of microwave energy with polar molecules in the reaction mixture, causing rapid heating through dipolar polarization and conduction mechanisms [14]. This selective heating reduces energy consumption and provides more uniform heating compared to conventional methods. The reduced reaction times also contribute to decreased solvent usage and lower overall environmental impact.

Solvent-free synthesis approaches have been developed to eliminate the use of organic solvents in 4-aminoantipyrine production [16] [17]. These methods typically involve solid-state reactions or neat reactions where reactants are mixed without additional solvents. Multicomponent reactions under solvent-free conditions have achieved good to excellent yields (61-85%) for related heterocyclic compounds, demonstrating the viability of this approach [16].

Enzymatic synthesis represents another promising green chemistry approach for 4-aminoantipyrine production [18] [19]. Proteases from different classes, particularly serine and cysteine proteases, have been successfully employed for the synthesis of aminoacyl-antipyrine amides and related derivatives. These biocatalytic processes can achieve yields up to 100% under optimized conditions using aqueous-organic, biphasic, or solid-to-solid reaction systems [18].

The enzymatic approach offers several advantages including mild reaction conditions, high selectivity, and biodegradable catalysts. The use of papain in aqueous-organic media has been particularly successful for producing 4-aminoantipyrine derivatives with excellent yields and high enantiomeric purity when applicable [19].

Catalytic approaches using environmentally benign catalysts have also been explored. The development of palladium complexes with 4-aminoantipyrine ligands has shown promise for cross-coupling reactions under mild conditions [20]. These catalytic systems operate in ethanol solvent under ambient atmosphere, representing a significant improvement over traditional methods requiring inert atmospheres and harsh conditions.

Water-based synthetic approaches have gained attention as alternatives to organic solvent-based methods. The development of aqueous reaction systems for 4-aminoantipyrine synthesis reduces the use of volatile organic compounds and simplifies product purification. These systems often employ phase-transfer catalysts or surfactants to facilitate reactions in aqueous media while maintaining high efficiency.

Green purification techniques have also been implemented, including crystallization from environmentally benign solvents such as ethanol-water mixtures. These approaches reduce the use of chlorinated solvents and other environmentally harmful purification agents traditionally employed in 4-aminoantipyrine purification.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Small colorless crystals or white crystalline powder. Aqueous solution slightly alkaline to litmus. pH (5% water solution) 7.5-9. Odorless. Slightly bitter taste. (NTP, 1992)
Solid

Color/Form

LEAFLETS FROM LIGROIN
COLORLESS LEAFLETS
PRISM OR PLATELETS FROM PETROLEUM ETHER OR ETHYL ACETATE

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

203.105862047 g/mol

Monoisotopic Mass

203.105862047 g/mol

Heavy Atom Count

15

Odor

ODORLESS

Decomposition

WHEN HEATED TO DECOMP, IT EMITS TOXIC FUMES OF /NITROGEN OXIDES/.

Appearance

Solid powder

Melting Point

225 to 228 °F (NTP, 1992)
107-109 °C
134.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0M0B7474RA

GHS Hazard Statements

Aggregated GHS information provided by 99 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 99 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 98 of 99 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (90.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Formerly widely used as an antipyretic and analgesic in rheumatism, neuritis, and common colds. Currently used to measure total body water.

Therapeutic Uses

Anti-Inflammatory Agents, Non-Steroidal
IN SOME CASES OF PROLONGED INTRACTABLE FEVER, AS IN HODGKIN'S DISEASE & PERIARTERITIS NODOSA, AMINOPYRINE IS CAPABLE OF CONTROLLING /FEVER/ & MAY BE JUSTIFIED. /SRP: EFFECTIVE AND PREVIOUSLY USED IN THE US AS AN ANTIPYRETIC, ANALGESIC AND ANTI-INFLAMMATORY AGENT/.
ANALGESIC & ANTIPYRETIC. IT IS EFFECTIVE IN RELIEF OF PAIN IN NEURALGIA, DYSMENORRHEA, RHEUMATISM, & SIMILAR PAINFUL CONDITIONS. ...
MEDICATION (VET): ANALGESIC, ANTIPYRETIC. TO RELIEVE MINOR ACHES, JOINT & MUSCULAR PAINS, & REDUCE ELEVATED TEMP. RELIEVES PAIN & POSSIBLE TOXIC EFFECTS IN INDIGESTIONS OF CATTLE.
For more Therapeutic Uses (Complete) data for AMINOPYRINE (7 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Indicators and Reagents

ATC Code

N02BB03

Mechanism of Action

Aminophenazone is metabolized very slowly by normal newborn babies. In older infants, a higher amount of exhaled 13-CO2 is observed.
VET: AMIDOPYRINE IS KNOWN TO CAUSE AGRANULOCYTOSIS IN MAN, BUT IT HAS BEEN FOUND IMPOSSIBLE TO REPRODUCE THIS EFFECT IN THE DOG & OTHER LABORATORY ANIMALS.

Pictograms

Irritant

Irritant

Other CAS

83-07-8

Absorption Distribution and Excretion

IT IS ABSORBED RAPIDLY FOLLOWING ORAL ADMIN...EXCRETED IN URINE UNCHANGED OR CONJUGATED WITH GLUCURONIC & SULFURIC ACIDS.
...SLIGHTLY BOUND TO PLASMA PROTEIN...
THREE METABOLITES OF AMINOPYRINE WERE DETECTED IN THE URINE, SERUM, AND SALIVA OF HEALTH SUBJECTS AFTER INGESTION OF AMINOPYRINE.
IMMEDIATELY AFTER INJECTION OF AMINOPYRINE-(14)C INTO RATS A UNIFORM DISTRIBUTION OF RADIOACTIVITY IN THE BODY WAS RECORDED. AFTER 30 MINUTES, A PREFERENTIAL LOCALIZATION OF RADIOACTIVITY WAS FOUND IN THE NASAL MUCOSA AND LIVER.

Metabolism Metabolites

...URINARY METABOLITE OF AMINOPYRINE HAS BEEN IDENTIFIED AS 4-ACETYLAMINO-3-METHYL-1-PHENYLPYRAZOLONE IN TREATED SUCKLINGS, INFANTS, & ADULT. ... FORMATION.../OF THIS METABOLITE/ IMPLICATES EXHAUSTIVE OXIDATIVE N-DEALKYLATION OF.../AMINOPYRINE/ FOLLOWED BY ACETYLATION OF RELEASED AMINO-GROUP.
...BIOTRANSFORMATION OF AMINOPYRINE. MAN & DOG EXCRETE RUBAZONIC ACID...& N-METHYLRUBAZONIC ACID...WHOSE FORMATION INVOLVES NUMBER OF METABOLIC STEPS. FOLLOWING FORMATION OF 4-HYDROXYANTIPYRINE, THIS METABOLITE IS N-DEMETHYLATED... & DEHYDROGENATED TO HYPOTHETICAL DIKETO INTERMEDIATE...LATTER CMPD...UNDERGOES FINAL COUPLING...WITH ANOTHER METABOLITE, 4-AMINOANTIPYRINE...
CIRCADIAN RHYTHMS...OFTEN SEEN WITHIN A GIVEN ANIMAL SPECIES. VARIATION IN RATE OF METABOLISM IS OFTEN CORRELATED WITH VARIATIONS IN ENDOCRINE FUNCTION AS INFLUENCED BY THE LIGHT-DARK CYCLE TO WHICH THE ANIMAL IS EXPOSED. ...IN VITRO METABOLISM OF...AMINOPYRINE...BY THE HEPATIC CYTOCHROME P450 MONOOXYGENASE SYSTEM OF RATS IS VARIABLE DEPENDING ON THE TIME OF DAY OF SACRIFICE OF THE ANIMAL.
AMINOPHENAZONE AND ITS METABOLITES; 4-AMINOANTIPYRINE, N-ACETYLAMINOANTIPYRINE AND 4-FORMYLAMINOANTIPYRINE WERE DETECTED IN STUDIES ON HEALTHY SUBJECTS.

Wikipedia

Ampyrone

Drug Warnings

IF USED AT ALL IN TREATMENT OF INTRACTABLE FEVER, AMINOPYRINE...SHOULD BE EMPLOYED ONLY AFTER SAFER DRUGS & OTHER MEASURES HAVE PROVEN INEFFECTIVE, & ONLY WITH PROPER SUPERVISION & MONITORING.
LEUKOCYTE COUNT & DIFFERENTIAL SHOULD BE CHECKED DURING ADMIN OF LARGE DOSES OR CONTINUED USE OF SMALL DOSES.
IN RARE INDIVIDUALS, INSTEAD OF FRANK AGRANULOCYTOSIS, EACH ADMIN OF AMINOPYRINE PRODUCES SHARP FALL IN TOTAL LEUKOCYTE COUNT ASSOC WITH SEVERE CHILL, SPIKING FEVER, HEADACHE, & PAIN IN MUSCLES & JOINTS; ATTACK IS OVER WITHIN FEW HR.
VET: MAY STIMULATE METABOLISM OF OTHER DRUGS (CHLORINATED HYDROCARBONS, BARBITURATES, PHENYLBUTAZONE, MEPROBAMATE) BY LIVER MICROSOMES.
For more Drug Warnings (Complete) data for AMINOPYRINE (6 total), please visit the HSDB record page.

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan
Pharmaceuticals -> Nervous System -> Analgesics -> Pyrazolones -> Transformation products

Methods of Manufacturing

PREPD FROM ANTIPYRINE BY TREATING WITH SODIUM NITRITE IN ACID SOLN, REDUCING NITROSO COMPD TO AMINE WITH ZINC & ACETIC ACID, PURIFYING AMINE AS BENZYLIDENE DERIV, HYDROLYZING BENZYLIDENE COMPD WITH HCL & METHYLATING AMINO GROUP

General Manufacturing Information

3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-: ACTIVE

Analytic Laboratory Methods

MICROCHEMICAL
TITRATION METHOD OF ANALYSIS FOR THE ANALGESIC AMINOPYRINE.
SPECTROPHOTOMETRY FOLLOWING OXIDATION IN AN ALKALINE MEDIUM.
AMINOPYRINE WAS SEPARATED BY THIN LAYER CHROMATOGRAPHY & ANALYZED SPECTROPHOTOMETRICALLY FOLLOWING ITS REACTION WITH BROMOCRESOL GREEN.

Clinical Laboratory Methods

AN IMPROVED METHOD OF DETERMINING PHENAZONE DERIVATIVES IN HUMAN PLASMA BY GAS CHROMATOGRAPHIC TECHNIQUES.
NEW, RAPID GAS CHROMATOGRAPHIC METHOD DESCRIBED FOR DETECTION OF BASIC DRUGS IN POSTMORTEM BLOOD.
A RAPID, SENSITIVE, & SIMPLE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD IS DESCRIBED FOR THE DIRECT ANALYSIS OF AMINOPYRINE IN SALIVA.

Storage Conditions

...MATERIALS WHICH...CAN DECOMP INTO TOXIC COMPONENTS DUE TO CONTACT WITH HEAT...STORED IN COOL, WELL-VENTILATED PLACE, OUT OF...RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD...PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS...ISOLATED FROM EACH OTHER.

Interactions

ELEVATED URINARY LEVELS OF GLUCARIC ACID...OBSERVED IN RAT & GUINEA PIG FOLLOWING...AMINOPYRINE PRETREATMENT... SIMILARLY, PRETREATMENT OF HUMAN SUBJECTS...INCR URINARY...EXCRETIONS...
.../TETRAHYDROCANNABINOL/ INHIBITED MICROSOMAL OXIDN OF AMINOPYRINE...
/FENFLURAMINE/ HAS BEEN SHOWN TO INHIBIT THE METABOLISM OF AMINOPYRINE...AND TO DECREASE THE DISTRIBUTION VOLUME OF ANTIPYRINE IN RATS.
PRETREATMENT OF RATS WITH THE AMINOPYRINE DEMETHYLATED METABOLITE 4-(METHYLAMINO)ANTIPYRINE DECREASED THE RATE OF AMINOPYRINE METABOLISM, THAT IS, IT PROLONGED THE ELIMINATION HALF-TIME FOR AMINOPYRINE BINDING SITES ON CYTOCHROME P450.
For more Interactions (Complete) data for AMINOPYRINE (6 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN AIR, BUT AFFECTED BY LIGHT

Dates

Last modified: 08-15-2023

Simultaneous Detection of Serum Glucose and Glycated Albumin on a Paper-Based Sensor for Acute Hyperglycemia and Diabetes Mellitus

Hangil Ki, Hyungjun Jang, Jusung Oh, Gyeo-Re Han, Hoyeon Lee, Sanghyo Kim, Min-Gon Kim
PMID: 32799523   DOI: 10.1021/acs.analchem.0c02940

Abstract

Diabetes mellitus is one of the most common chronic diseases worldwide. Generally, the levels of fasting or postprandial blood glucose and other biomarkers, such as glycated albumin, glycated hemoglobin, and 1,5-anhydroglucitol, are used to diagnose or monitor diabetes progression. In the present study, we developed a sensor to simultaneously detect the glucose levels and glycation ratios of human serum albumin using a lateral flow assay. Based on the specific enzymatic reactions and immunoassays, a spiked glucose solution, total human serum albumin, and glycated albumin were measured simultaneously. To test the performance of the developed sensor, clinical serum samples from healthy subjects and patients with diabetes were analyzed. The glucose level and glycation ratios of the clinical samples were determined with reasonable correlation. The
-squared values of glucose level and glycation ratio measurements were 0.932 and 0.930, respectively. The average detection recoveries of the sensor were 85.80% for glucose and 98.32% for the glycation ratio. The glucose level and glycation ratio in our results were crosschecked with reference diagnostic values of diabetes. Based on the outcomes of the present study, we propose that this novel platform can be utilized for the simultaneous detection of glucose and glycation ratios to diagnose and monitor diabetes mellitus.


Synthesis, antimicrobial activity, and sustainable release of novel α-aminophosphonate derivatives loaded carrageenan cryogel

Dalia A Elsherbiny, Abdelrahman M Abdelgawad, Mehrez E El-Naggar, Ramy A El-Sherbiny, Mohamed H El-Rafie, Ibrahim El-Tantawy El-Sayed
PMID: 32615220   DOI: 10.1016/j.ijbiomac.2020.06.251

Abstract

Novel α-aminophosphonates 4 were synthesized via one pot three-component reaction of 4-aminoantipyrine, aldehydes, triphenylphosphite and Lewis acid catalyst. The chemical structures of all the synthesized compounds were elucidated by IR, NMR and MS spectral analysis. The antimicrobial activity of 4 was tested in vitro against pathogenic microbes such as E.coli, S.aureus, A.niger and C.albicans. Three of them (4f-h) exhibited high antimicrobial activity and were loaded to carrageenan cryogel for drug delivery studies. With the aid of cellulose nanofibrils (CNF) as reinforcing material and glyoxal as a cross-linking agent, porous cryogels with improved mechanical properties were obtained. Among all, CAR-7 presents the optimum cryogel sample, which contained around 16% CNF and 0.2 mL/15 mL polymer blend. CAR-7 demonstrated highest mechanical compressive strength, porosity (80%), and swelling capacity (75%). Sustainable release behavior over 24 h was observed for the loaded cryogels. The antimicrobial activity of cryogels against S.aureus showed marginal differences between samples. CAR-9 (loaded with 4f) showed the highest reduction percentage in number of bacterial colonies (99.94%) followed by CAR-11 (loaded with 4h, 99.3%) and finally CAR-10 (loaded with 4g, 99.29%).


Mechanisms of interference of p-diphenols with the Trinder reaction

Damian Tarasek, Beata Gąsowska-Bajger, Hubert Wojtasek
PMID: 32155504   DOI: 10.1016/j.bioorg.2020.103692

Abstract

p-Diphenols, such as homogentisic acid, gentisic acid, etamsylate, and calcium dobesilate, interfere with diagnostic tests utilizing the Trinder reaction but the mechanisms of these effects are not fully understood. We observed substantial differences both in oxidation of p-diphenols by horseradish peroxidase and their influence on oxidation of 4-aminoantipyrine and various phenolic substrates. Homogentisic acid was rapidly oxidized by the enzyme and completely blocked chromophore formation. Enzymatic oxidation of the remaining p-diphenols was slow and they only moderately inhibited chromophore formation. However, in the presence of standard substrates all tested p-diphenols were rapidly converted to p-quinones. Hydrogen peroxide consumption was significantly accelerated by homogentisic acid but not much affected by the other p-diphenols. The magnitude and mechanisms of interference caused by p-diphenols therefore depend on their structure which determines their electrochemical properties - while for homogentisic acid with an electron-donating substituent and a lower reduction potential both enzymatic oxidation and reduction of the peroxidase-generated radicals occur, for p-diphenols with electron-withdrawing substituents and higher reduction potentials only the second mechanism is significant. Correlation of the effects on the Trinder reaction with reduction potentials of interfering compounds allows prediction of such properties for a wide range of other reducing compounds based on this parameter. It also explains why compounds with very different structures but strong reducing properties show such effects.


Development of a new chromogenic method for putrescine quantification using coupling reactions involving putrescine oxidase

Yuta Sugiyama, Hirokazu Ohta, Rika Hirano, Hiromi Shimokawa, Mikiyasu Sakanaka, Takashi Koyanagi, Shin Kurihara
PMID: 32006471   DOI: 10.1016/j.ab.2020.113607

Abstract

Quantification of polyamines, including putrescine, is generally performed using high-performance liquid chromatography (HPLC) or gas chromatography. However, these methods are time-consuming because of sample derivatization and analytical reagent preparation. In this study, we developed a simple and high-throughput putrescine quantification method on a 96-well microtiter plate using putrescine oxidase from Rhodococcus erythropolis NCIMB 11540, peroxidase, 4-aminoantipyrine, and N-ethyl-N-(3-sulfopropyl)-3-methylaniline sodium salt. The developed method (named as PuO-POD-4AA-TOPS method) was applicable to bacterial culture supernatants. Furthermore, putrescine concentrations determined by the developed method roughly corresponded to the concentrations determined by HPLC.


4-aminoantipyrine modified carbon dots and their analytical applications through response surface methodology

Fanyong Yan, Yingxia Jiang, Xiaodong Sun, Tengchuang Ma, Liang Chen, Li Chen
PMID: 31685428   DOI: 10.1016/j.saa.2019.117543

Abstract

A sensitive and selective nanoprobe for detection of hypochlorite (OCl
) based on 4-aminoantipyrine (AAP) modified carbon dots (CDs-AAP) has been prepared. The CDs-AAP exhibit an emission peak at 484 nm when the excitation wavelength is 370 nm, accompanying 36 nm red shift compare with the pristine CDs. The addition of OCl
lead to the AAP on the surface of CDs experience a process of hydrazide hydrolysis and double bond addition, causing the singlet and triplet electrons of the excited state more closer in energy (ie, the energy difference between the two is reduced), eventually quenching the fluorescence of CDs due to heavy atomic effects. Central composite design (CCD) and response surface method (RSM) were used to optimize the detection variables of pH, incubation time and temperature. The designed model study indicated that the optimum detection conditions was pH 7.0, temperature 30 °C and incubation time 20 min, respectively. Under optimal conditions, the fluorescent intensity of the nanoprobe linearly responded to the OCl
concentration from 3 μM to 36 μM and the limit of detection was 40 nM. The proposed nanoprobe was successfully used to the detection of OCl
in tap water and pool water, and the recovery were in the range of 94% - 103%. In addition, the nanoprobe was also applied in imaging of VMSCs cells and labeling E.coli.


Extracellular Oxidases of Basidiomycete Neonothopanus nambi: Isolation and Some Properties

N O Ronzhin, O A Mogilnaya, K S Artemenko, E D Posokhina, V S Bondar
PMID: 32342311   DOI: 10.1134/S1607672920010135

Abstract

Using the original technique of treating biomass with β-glucosidase, a pool of extracellular fungal enzymes was obtained for the first time from the mycelium of basidiomycete Neonothopanus nambi. Two protein fractions containing enzymes with oxidase activity were isolated from the extract by gel-filtration chromatography and conventionally called F1 and F2. Enzyme F1 has a native molecular weight of 80-85 kDa and does not contain chromophore components; however, it catalyzes the oxidation of veratryl alcohol with K
= 0.52 mM. Probably, this enzyme is an alcohol oxidase. Enzyme F2 with a native molecular weight of approximately 60 kDa is a FAD-containing protein. It catalyzes the cooxidation of phenol with 4-aminoantipyrine without the addition of exogenous hydrogen peroxide, which distinguishes it from the known peroxidases. It was assumed that this enzyme may be a mixed-function oxidase. F2 oxidase has K
value 0.27 mM for phenol. The temperature optimums for oxidases F1 and F2 are 22-35 and 55-70°C, and pH optimums are 6 and 5, respectively.


GABA enzymatic assay kit

Tatsuya Nishiyama, Woro Triarsi Sulistyaningdyah, Kenji Ueda, Hitoshi Kusakabe
PMID: 31516066   DOI: 10.1080/09168451.2019.1661768

Abstract

We developed an enzymatic assay system enabling easy quantification of 4-aminobutyric acid (GABA). The reaction of GABA aminotransferase obtained from
NBRC 13977 was combined to those of the previously developed glutamate assay system using glutamate oxidase and peroxidase. The three-enzyme system allowing GABA-dependent dye formation due to the oxidative coupling between 4-aminoantipyrine and Trinder's reagent enabled accurate quantification of 0.2 - 150 mg/L GABA. A pretreatment mixture consisting of glutamate oxidase, ascorbate oxidase and catalase eliminating glutamate, ascorbate, and hydrogen peroxide, respectively, was also prepared to remove those inhibitory substances from samples. Thus, constructed assay kit was used to measure the GABA content in tomato samples. The results were almost the same as that obtained by the conventional method using liquid chromatography-tandem mass spectrometry. The kit will become a promising tool especially for the on-site measurement of GABA content in agricultural products.


Fluorometric and colorimetric analysis of alkaline phosphatase activity based on a nucleotide coordinated copper ion mimicking polyphenol oxidase

Hui Huang, Juan Bai, Jiao Li, Lulu Lei, Wenjing Zhang, Shujun Yan, Yongxin Li
PMID: 31576898   DOI: 10.1039/c9tb01390c

Abstract

In this work, a fluorometric and colorimetric analysis of alkaline phosphatase (ALP) activity was developed based on nanozymes. The nanozymes were composed of nucleotides (ATP, ADP and AMP) coordinated with copper ions. All three kinds of nanozymes (ATP-Cu, ADP-Cu and AMP-Cu) exhibited polyphenol oxidase (PPO)-mimic activity by catalyzing a chromogenic reaction of 2,4-dichlorophenol (2,4-DP) and 4-aminoantipyrine (4-AP). However, there were obvious differences in the PPO-like activity and the fluorescence of the three nanozymes produced from the same concentration of nucleotides (keeping the concentration of Cu
unchanged at 5 mM). The catalytic activities of produced ADP-Cu and AMP-Cu were obviously higher than that of ATP-Cu at a certain nucleotide concentration of 3 mM. In addition, when ATP was hydrolyzed into ADP and AMP by ALP, more nanozymes were produced and the catalytic activity of the system was enhanced, which resulted in an obvious increase of the colorimetric signal. The signal intensity was proportional to ALP concentration in the range of 0-30 U L
, and the detection limit for ALP was 0.3 U L
from the colorimetric detection. Moreover, the fluorescence intensity of the produced nanozymes was also proportional to the ALP concentration in the range of 1-30 U L
and the detection limit was 0.45 U L
from the fluorescence detection. A fluorometric and colorimetric sensing ALP method was thus established. The method showed a high selectivity for ALP activity compared with proteins, amino acids and other interference components. Furthermore, the proposed method was also used to detect ALP activity in human serum samples, which showed great potential for diagnostic and practical purposes.


Aminoantipyrine based efficient chemosensor for Zn(II) ions and its effectiveness in live cell imaging

Yu Wang, Chunhui Xia, Zhendong Han, Yv Jiao, Xu Yao, Zhiqiang Lun, Shuang Fu, Hongguang Zhang, Peng Hou, Deli Ning
PMID: 31505421   DOI: 10.1016/j.jphotobiol.2019.111602

Abstract

A simple imine based receptor NA-1 has been synthesized for detection of Zinc ions. Probe NA-1 showed the selective colorimetric changes with Zinc (II) ions whereas other metal ions didn't showed any observable colorimetric changes. The probe showed the very selective turn-on fluorescence response with Zn(II) ions among other rival metal ions like Cd(II) and Hg(II). The mode of binding was studied by
H-nmr titrations and fluorescence spectroscopy. Jobs plot analysis confirming that the probe NA-1 forms 1:1 complex with Zn(II). The observed fluorescence and absorption change further supported by theoretical calculations. The turn-on fluorescence of the probe NA-1 is probably attributable to the interruption of intramolecular charge transfer as well as ESIPT. The limit of detection of the probe for Zn(II) sensing is in the range of 14 nano molar. Cytotoxicity (MTT) assay of the probe in live HeLa cells is showing that the probe is least toxic to cells. The probe NA-1 is effectively applied to detect Zn(II) ions in HeLa cells and suggesting the probe is NA-l permeable to cell wall and viable for Zinc(II) ions imaging in live cells.


Explore Compound Types